molecular formula C11H10BrFO3 B8269857 Ethyl (2-bromo-5-fluorobenzoyl)acetate CAS No. 1020058-49-4

Ethyl (2-bromo-5-fluorobenzoyl)acetate

Cat. No.: B8269857
CAS No.: 1020058-49-4
M. Wt: 289.10 g/mol
InChI Key: CLHWFHWYVGINKD-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-5-fluorobenzoyl)acetate is a halogenated aromatic ester with the molecular formula C₁₁H₁₀BrFO₃ (molecular weight: 288.9 g/mol). Its structure consists of an ethyl ester linked to a benzoyl group substituted at the 2-position with bromine and the 5-position with fluorine. This compound is typically synthesized via esterification or halogenation of precursor keto-esters and is widely used as an intermediate in drug discovery and organic synthesis. Structural characterization of such compounds often employs crystallographic tools like SHELX software for precise determination of substituent positions and molecular geometry .

Properties

CAS No.

1020058-49-4

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

IUPAC Name

ethyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3

InChI Key

CLHWFHWYVGINKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl (2-bromo-5-fluorobenzoyl)acetate with structurally related esters, emphasizing substituent effects, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₁₁H₁₀BrFO₃ 288.9 2-Br, 5-F, benzoyl Drug synthesis, cross-coupling
Ethyl benzoylacetate C₁₁H₁₂O₃ 192.0 Unsubstituted benzoyl Keto-ester reactions, fragrances
Ethyl bromoacetate C₄H₇BrO₂ 166.9 Aliphatic Br Alkylating agent, polymer chemistry
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate C₁₀H₁₁BrFNO₂ 275.9 2-Br, 4-F, 5-NH₂, phenylacetate Bioactive molecule synthesis

Structural and Reactivity Analysis

  • Ethyl benzoylacetate : Lacking halogen substituents, this compound exhibits lower electrophilicity and reduced steric hindrance compared to the target compound. Its primary use lies in Claisen condensations and as a precursor for β-diketones .
  • Ethyl bromoacetate : An aliphatic ester with a reactive bromine atom, it is highly electrophilic and serves as an alkylating agent. Unlike the target compound, its aliphatic chain limits aromatic conjugation, reducing stability in polar solvents .
  • Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: This analog substitutes the benzoyl group with an amino-functionalized phenylacetate. The amino group enhances nucleophilicity, enabling amidation or diazotization reactions, while bromine and fluorine retain cross-coupling and metabolic stability advantages .

Functional Group Impact

  • Bromine : In the target compound, bromine’s large atomic radius creates steric effects, slowing nucleophilic attacks but facilitating palladium-catalyzed couplings. This contrasts with smaller halogens (e.g., chlorine) in analogs like ethyl chloroacetate, which exhibit faster SN2 reactivity .
  • Fluorine : The 5-fluoro substituent increases electron-withdrawing effects, stabilizing the aromatic ring and enhancing resistance to oxidative degradation. This property is critical in pharmaceutical intermediates to prolong half-life .
  • Benzoyl vs. Phenylacetate : The benzoyl group in the target compound delocalizes electron density across the aromatic system, reducing acidity of the α-hydrogen compared to aliphatic esters like ethyl bromoacetate.

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